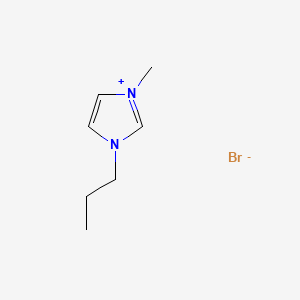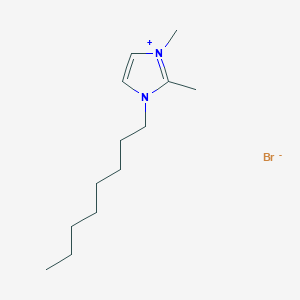
1-Methyl-3-propylimidazolium bromide
概要
説明
1-Methyl-3-propylimidazolium Bromide is an imidazolium salt . It is also known as 3-methyl-1-propyl-1H-imidazol-3-ium bromide . The CAS Number is 85100-76-1 . It is a clear liquid and its color ranges from colorless to slightly pale yellow or reddish yellow .
Synthesis Analysis
This compound can be synthesized from 1-Methylimidazole and 1-Bromopropane . The synthesis process was prepared according to a literature procedure .Molecular Structure Analysis
The molecular formula of this compound is C7H13BrN2 . The molecular weight is 205.1 . The InChI code is 1S/C7H13N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
This compound is a clear liquid with a color that ranges from colorless to slightly pale yellow or reddish yellow . It should be stored in a refrigerator . The specific gravity at 20/20 is 1.36 and the refractive index is 1.56 .科学的研究の応用
Synthesis and Crystallization of Coordination Polymers : It has been used as a reaction medium for synthesizing and crystallizing coordination polymers, such as in the study by Liao, J. and Huang, W.-C. where it facilitated the formation of a two-dimensional framework (Liao & Huang, 2006).
Toxicological Studies : This compound has been evaluated for its toxic effects on biological systems, such as its impact on wheat seedlings, as explored by Liu, P. et al. (Liu et al., 2010).
Behavior in Binary Solvent Mixtures : Studies like the one conducted by Sirieix-Plénet, J. et al. have investigated the properties of 1-decyl-3-methylimidazolium bromide in mixtures with water, exploring its behavior as a classical cationic amphiphile (Sirieix-Plénet et al., 2004).
Liquid-Crystalline Gel Formation : The addition of water to 1-decyl-3-methylimidazolium bromide results in self-organization and liquid-crystalline gel formation, which was demonstrated by Firestone, M. et al. (Firestone et al., 2002).
Conductance Behavior in Aqueous Solutions : Shekaari, H. et al. analyzed the electrical conductivity of 1-alkyl-3-methylimidazolium bromide in aqueous solutions, providing insights into its conductance behavior (Shekaari et al., 2012).
Melting and Freezing Behaviors : The melting and freezing behaviors of 1-butyl-3-methylimidazolium bromide have been explored by Nishikawa, K. et al., revealing characteristic thermal behaviors (Nishikawa et al., 2007).
Thermodynamic Properties : The study by Paulechka, Y. U. and Blokhin, A. determined the heat capacity and thermodynamic properties of 1-methyl-3-propylimidazolium bromide (Paulechka & Blokhin, 2014).
作用機序
Target of Action
1-Methyl-3-propylimidazolium Bromide, also known as MFCD17014727, is an imidazolium salt . It functions as a plasmodium inhibitor , indicating that its primary target is the plasmodium parasite . This compound plays a crucial role in inhibiting the growth and development of the parasite, thereby exhibiting anti-plasmodium activity .
Result of Action
The primary result of the action of this compound is the inhibition of the plasmodium parasite . By disrupting the life cycle of the parasite, this compound prevents the proliferation of the parasite, thereby exhibiting anti-plasmodium activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt’s also important to prevent this compound from entering drains or contaminating public water supplies .
Safety and Hazards
1-Methyl-3-propylimidazolium Bromide is classified as a warning substance . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
特性
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRFBXAXVLBZMP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85100-76-1 | |
| Record name | 1-Propyl-3-methylimidazolium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85100-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7983862.png)
![1-[(5R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7983867.png)
![Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B7983890.png)
![2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7983896.png)


![2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile](/img/structure/B7983922.png)
![(5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B7983925.png)


